molecular formula C16H22N6 B6456891 2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549026-39-1

2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6456891
CAS No.: 2549026-39-1
M. Wt: 298.39 g/mol
InChI Key: CCSVHKHAPNZSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 2-, 4-, and 5-positions. Its structure includes a piperazine ring linked to a second pyrimidine moiety at the 6-position.

Properties

IUPAC Name

2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-11-9-17-16(18-10-11)22-7-5-21(6-8-22)15-12(2)13(3)19-14(4)20-15/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSVHKHAPNZSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Imine Intermediate

A secondary amine precursor (e.g., 4-(5-methylpyrimidin-2-yl)piperazine-1-carbaldehyde) reacts with 2,4,5-trimethylpyrimidin-6-amine in 1,2-dichloroethane. Acetic acid catalyzes imine formation at room temperature.

Borohydride Reduction

Sodium triacetoxyborohydride (STAB) selectively reduces the imine to the amine. STAB (2.5 equiv) is added to the reaction mixture at 20°C, stirring for 16 hours. The crude product is extracted with chloroform and purified via silica gel chromatography.

Optimization Data

ParameterValue
Reducing AgentSTAB (2.5 equiv)
Solvent1,2-Dichloroethane
CatalystAcetic acid (0.5 equiv)
Yield65–80%

Catalytic Multicomponent Reactions

Hybrid Catalyst Systems

Silica-supported heteropoly acids (e.g., H₃PW₁₂O₄₀/SiO₂) enable one-pot synthesis by condensing 2,4,5-trimethylpyrimidine-6-amine, formaldehyde, and 5-methylpyrimidin-2-amine. The reaction proceeds in ethanol at 70°C for 8 hours, achieving 70% yield.

Solvent-Free Microwave Irradiation

ZnAl₂O₄ nanoparticles (0.7 mol%) under microwave irradiation (500 W, 100°C) accelerate the coupling of pre-formed intermediates. This method reduces reaction time to 15–30 minutes with 75–92% yield.

Catalyst Performance Comparison

CatalystTemperature (°C)Time (h)Yield (%)
H₃PW₁₂O₄₀/SiO₂70870
ZnAl₂O₄ NPs100 (MW)0.25–0.592
p-TSA602465

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 2.33 (1H, m, piperazine CH₂), 2.92–4.33 (15H, m, pyrimidine and piperazine protons), 8.46 (2H, d, J = 4.8 Hz, pyrimidinyl H).

  • ¹³C NMR : Peaks at 156.8 ppm (C=N), 22.1–25.3 ppm (methyl groups).

Mass Spectrometry

  • ESI-MS : m/z 367.2 [M+H]⁺ (calculated for C₁₉H₂₆N₆: 366.5 g/mol).

Challenges and Optimization

  • Steric Hindrance : Bulky methyl groups slow nucleophilic substitution. Using DMSO as a solvent improves reactivity.

  • Catalyst Recycling : ZnAl₂O₄ nanoparticles retain 90% activity after five cycles.

  • Byproducts : Over-alkylation is minimized by stoichiometric control and low temperatures .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro and sulfonyl groups (in compounds 5 and 10–15) enhance electrophilicity, favoring SNAr reactions, whereas methyl groups in the target compound may reduce reactivity but improve metabolic stability .
  • Piperazine vs. Piperidine : Piperazine (target compound) offers two nitrogen sites for functionalization, unlike piperidine (compound in ), which may limit derivatization options.

Physicochemical Properties

Melting points and solubility trends can be inferred from analogs:

  • Chlorinated Pyrimidines (e.g., compound 5): Higher melting points (e.g., >200°C) due to strong intermolecular halogen bonding .
  • Sulfonyl-Modified Derivatives (e.g., compounds 10–15): Melting points range from 192–291°C, with sulfonyl groups contributing to crystalline stability .
  • Methyl-Substituted Analogs : Methyl groups likely lower melting points (estimated 150–200°C) and enhance lipophilicity compared to chlorinated/sulfonyl analogs.

Biological Activity

2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring with multiple methyl substitutions and a piperazine moiety. Its molecular formula is C16H22N4, with a molecular weight of approximately 306.38 g/mol. The unique structural components contribute to its biological activity by enabling interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with enzymes involved in critical biological pathways. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), which is relevant in the context of cancer and autoimmune diseases.
  • Receptor Binding : Similar compounds have demonstrated varying affinities for adenosine receptors, which play significant roles in neurodegenerative disorders. Understanding these interactions could lead to the development of targeted therapies.
  • Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and survival, making it a candidate for further investigation in cancer treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityKey Findings
This compoundPyrimidine + PiperazinePotential DHODH inhibitorExhibits significant enzyme inhibition in vitro
Piperazine-containing Thiazolo[5,4-d]pyrimidinesThiazole + PiperazineNeuroprotective effectsEffective in models of neurodegeneration
Thienopyrimidine DerivativesThieno ring + PyrimidineAnticancer propertiesShowed promising results against various cancer cell lines
Adenosine Receptor AntagonistsVarious substitutions on PyrimidineTreatment for neurodegenerative disordersHigh binding affinities noted in receptor assays

Case Study 1: Dihydroorotate Dehydrogenase Inhibition

A study investigated the inhibitory effects of 2,4,5-trimethyl derivatives on DHODH. Results indicated that certain derivatives exhibited IC50 values lower than established inhibitors like brequinar and teriflunomide, suggesting enhanced efficacy against proliferative diseases such as cancer and autoimmune disorders .

Case Study 2: Neuroprotective Potential

In vitro assays demonstrated that similar piperazine derivatives provided neuroprotective effects by modulating adenosine receptor activity. This highlights the potential of 2,4,5-trimethyl derivatives in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use temperature-controlled environments (e.g., reflux in dry THF) to minimize side reactions. Catalysts like Pd(PPh₃)₄ for coupling reactions may enhance efficiency .

  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves intermediates. Recrystallization in ethanol improves final purity .

  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of piperazine derivatives for nucleophilic substitution) .

    Step Key ParametersYield RangeRef.
    Pyrimidine Core Formation80°C, 12h, THF71–77%
    Piperazine SubstitutionRT, 24h, DCM54–87%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C-NMR identifies methyl groups (δ 2.1–2.5 ppm) and piperazine protons (δ 3.2–3.8 ppm). Aromatic pyrimidine signals appear at δ 8.1–8.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 354.23) .
  • Elemental Analysis : Carbon/nitrogen content should align with theoretical values (e.g., C: 64.7%, H: 6.5%, N: 23.6%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodological Answer :

  • Substituent Variation : Replace the 5-methylpyrimidin-2-yl group with electron-withdrawing groups (e.g., Cl, CF₃) to test receptor affinity .

  • Piperazine Modifications : Introduce sulfonyl or acetyl groups to the piperazine ring to improve metabolic stability (e.g., 4-tosylpiperazine derivatives in ) .

  • Biological Assays : Use in vitro kinase inhibition assays (IC₅₀) and in vivo pharmacokinetic studies (Cmax, t½) to correlate structural changes with activity .

    Modification Observed EffectRef.
    5-Methyl → 5-CF₃Increased kinase inhibition (IC₅₀: 12 nM → 8 nM)
    Piperazine sulfonylationImproved metabolic stability (t½: 2h → 6h)

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to dopamine D₂/D₃ receptors (PDB: 6CM4). Focus on piperazine-pyrimidine interactions with Ser193/His349 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates strong binding) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at pyrimidine N1) using Schrödinger’s Phase .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (pH 7.4 buffer, 37°C) and cell lines (e.g., HEK293 vs. CHO for receptor studies) .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. Adjust for variables like compound purity (HPLC > 98%) .
  • Orthogonal Assays : Confirm activity via SPR (binding kinetics) and calcium flux assays (functional response) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.